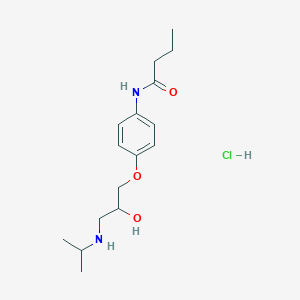
N-(4-(2-Hydroxy-3-(isopropylamino)propoxy)-phenyl)butyramide hydrochloride
Overview
Description
N-(4-(2-Hydroxy-3-(isopropylamino)propoxy)-phenyl)butyramide hydrochloride is a chemical compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a hydroxy group, an isopropylamino group, and a butyramide moiety. It is often studied for its potential therapeutic effects and its role in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-Hydroxy-3-(isopropylamino)propoxy)-phenyl)butyramide hydrochloride typically involves multiple steps. One common method starts with the preparation of the intermediate 4-(2-Hydroxy-3-(isopropylamino)propoxy)benzaldehyde. This intermediate is then reacted with butyric acid or its derivatives under specific conditions to form the final product. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-Hydroxy-3-(isopropylamino)propoxy)-phenyl)butyramide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the hydroxy group to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, often using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
N-(4-(2-Hydroxy-3-(isopropylamino)propoxy)-phenyl)butyramide hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of cardiovascular diseases and neurological disorders.
Mechanism of Action
The mechanism of action of N-(4-(2-Hydroxy-3-(isopropylamino)propoxy)-phenyl)butyramide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in metabolic processes or bind to receptors to alter cellular signaling .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
4-(2-Hydroxy-3-(isopropylamino)propoxy)phenylacetic acid: Known for its use as a metabolite in β-blocker drugs.
Metoprolol: A β-blocker used to treat high blood pressure and heart-related conditions.
Atenolol: Another β-blocker with similar therapeutic applications.
Uniqueness
N-(4-(2-Hydroxy-3-(isopropylamino)propoxy)-phenyl)butyramide hydrochloride is unique due to its specific structural features, which confer distinct biochemical properties. Its combination of hydroxy, isopropylamino, and butyramide groups allows for diverse chemical reactivity and potential therapeutic effects, setting it apart from other similar compounds .
Properties
IUPAC Name |
N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3.ClH/c1-4-5-16(20)18-13-6-8-15(9-7-13)21-11-14(19)10-17-12(2)3;/h6-9,12,14,17,19H,4-5,10-11H2,1-3H3,(H,18,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNPMJJISTTZHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)OCC(CNC(C)C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


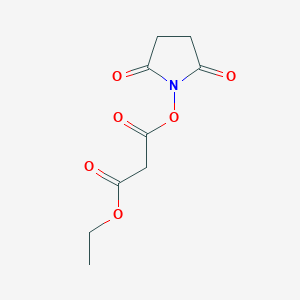

![10,16-di(anthracen-9-yl)-13-hydroxy-13-sulfanylidene-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B1412311.png)
![4-[4-Amino-2-(trifluoromethyl)phenoxy]benzenesulfonamide](/img/structure/B1412313.png)
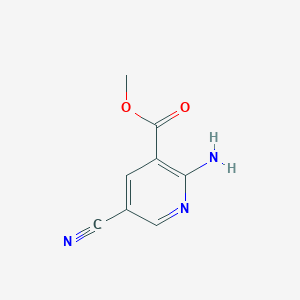
![N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N'-(1-tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)thiourea](/img/structure/B1412317.png)


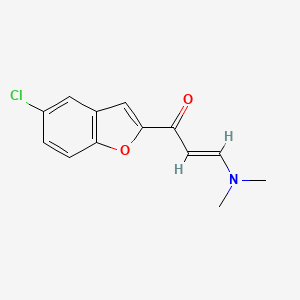

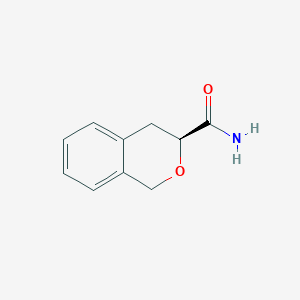
![Methyl (3S,3aR,5S,6aS,7S)-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylate](/img/structure/B1412329.png)

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-amine](/img/structure/B1412331.png)
